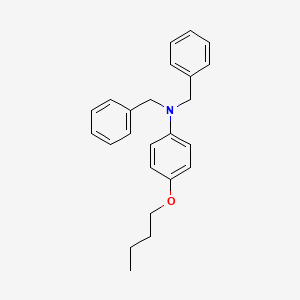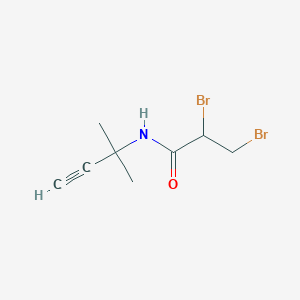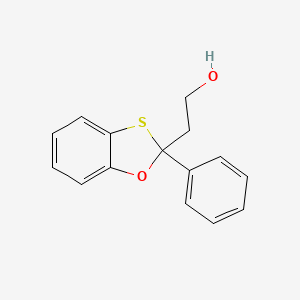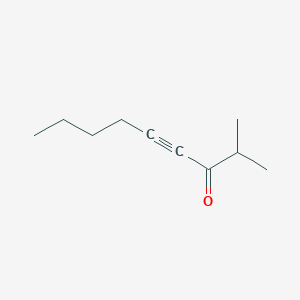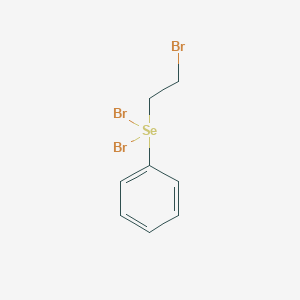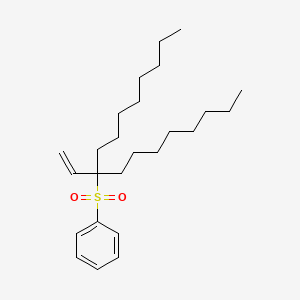
(9-Ethenylheptadecane-9-sulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-Ethenylheptadecane-9-sulfonyl)benzene is an organic compound with the molecular formula C25H42O2S. It consists of a benzene ring substituted with a sulfonyl group and a long aliphatic chain with an ethenyl group. This compound is notable for its unique structure, which combines aromatic and aliphatic characteristics, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9-Ethenylheptadecane-9-sulfonyl)benzene typically involves the sulfonation of benzene followed by the introduction of the aliphatic chain and the ethenyl group. One common method involves the reaction of benzene with chlorosulfonic acid to form benzenesulfonyl chloride. This intermediate is then reacted with 9-ethenylheptadecane under suitable conditions to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where benzene is treated with sulfur trioxide or chlorosulfonic acid. The subsequent steps involve the controlled addition of the aliphatic chain and the ethenyl group, often using catalysts to enhance the reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(9-Ethenylheptadecane-9-sulfonyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, halogenation, and sulfonation.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide, and the ethenyl group can undergo oxidation to form epoxides or diols.
Substitution Reactions: The aliphatic chain can undergo substitution reactions, particularly at the ethenyl group.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents like nitric acid, sulfuric acid, and halogens are commonly used under acidic conditions.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used for the oxidation of the ethenyl group.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst can be used to reduce the sulfonyl group.
Major Products Formed
Nitration: Nitro derivatives of this compound.
Oxidation: Epoxides or diols from the ethenyl group.
Reduction: Sulfides from the reduction of the sulfonyl group.
Scientific Research Applications
(9-Ethenylheptadecane-9-sulfonyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems, leveraging its ability to interact with both hydrophobic and hydrophilic environments.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and detergents.
Mechanism of Action
The mechanism of action of (9-Ethenylheptadecane-9-sulfonyl)benzene involves its interaction with various molecular targets. The sulfonyl group can engage in hydrogen bonding and electrostatic interactions, while the aliphatic chain can insert into hydrophobic regions of membranes or proteins. The ethenyl group can participate in addition reactions, forming covalent bonds with other molecules. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Lacks the long aliphatic chain and ethenyl group, making it less hydrophobic.
Alkylbenzenes: Similar in having an aliphatic chain attached to a benzene ring but lack the sulfonyl group.
Vinylbenzenes: Contain an ethenyl group attached to the benzene ring but do not have the long aliphatic chain or sulfonyl group.
Uniqueness
(9-Ethenylheptadecane-9-sulfonyl)benzene is unique due to its combination of a sulfonyl group, a long aliphatic chain, and an ethenyl group. This structure imparts distinct amphiphilic properties, enabling it to interact with both hydrophobic and hydrophilic environments, making it versatile for various applications.
Properties
CAS No. |
62872-73-5 |
|---|---|
Molecular Formula |
C25H42O2S |
Molecular Weight |
406.7 g/mol |
IUPAC Name |
9-ethenylheptadecan-9-ylsulfonylbenzene |
InChI |
InChI=1S/C25H42O2S/c1-4-7-9-11-13-18-22-25(6-3,23-19-14-12-10-8-5-2)28(26,27)24-20-16-15-17-21-24/h6,15-17,20-21H,3-5,7-14,18-19,22-23H2,1-2H3 |
InChI Key |
TVTREKWNUMMOPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(CCCCCCCC)(C=C)S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-](/img/structure/B14514910.png)
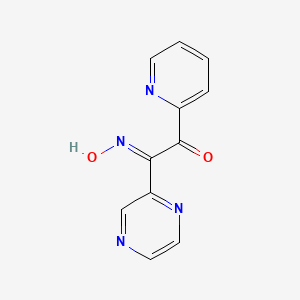

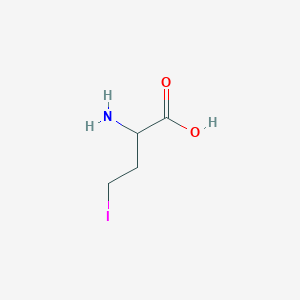
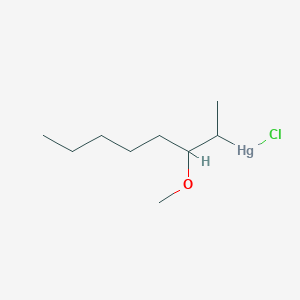
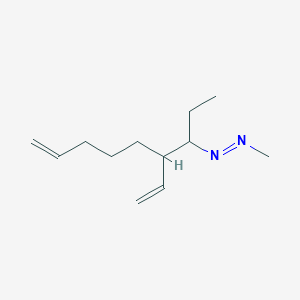
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
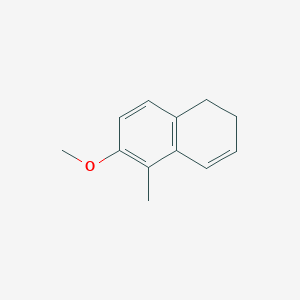
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
